Psi-697

Description

Structure

3D Structure

Properties

IUPAC Name |

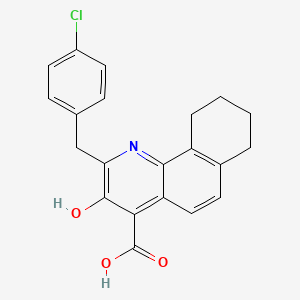

2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEPFYNZGUUVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851546-61-7 | |

| Record name | PSI-697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSI-697 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PSI-697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Psi-697: A Technical Guide to its Inhibition of P-selectin/PSGL-1 Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psi-697, chemically identified as 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a novel, orally active small-molecule antagonist of P-selectin.[1] With a molecular mass of 367.83 g/mol , this compound has demonstrated significant potential in modulating inflammatory and thrombotic processes by targeting the critical interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo efficacy, pharmacokinetic profile, and detailed experimental methodologies.

Core Mechanism: Inhibition of P-selectin/PSGL-1 Interaction

P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets, plays a pivotal role in the initial tethering and rolling of leukocytes at sites of inflammation and vascular injury. This interaction is primarily mediated through the binding of P-selectin to PSGL-1 on the surface of leukocytes. By competitively inhibiting this binding, this compound effectively disrupts a key step in the inflammatory cascade and thrombus formation.

dot

Caption: this compound inhibits the binding of P-selectin to PSGL-1.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and pharmacokinetics of this compound.

In Vitro Efficacy

| Parameter | Description | Value | Reference |

| IC50 | Concentration of this compound that inhibits 50% of human P-selectin binding to human PSGL-1 in Biacore and cell-based assays. | 50 - 125 µM | [1] |

In Vivo Efficacy in Rat Models

| Model | Dosage | Effect | Reference |

| Surgical Inflammation (Cremaster Venules) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes (P < 0.05) | [1] |

| Venous Thrombosis | 100 mg/kg p.o. | 18% reduction in thrombus weight (P < 0.05) | [1] |

| Carotid Artery Injury | 15 mg/kg p.o. daily for 13 days | 25.7% decrease in intima/media ratio (P = 0.002) | [1] |

| Carotid Artery Injury | 30 mg/kg p.o. daily for 13 days | 40.2% decrease in intima/media ratio (P = 0.025) | [1] |

| Venous Thrombosis (Stenosis Model) | 30 mg/kg p.o. daily | Significantly decreased vein wall stiffness and intimal thickness | [2] |

Human Pharmacokinetics

| Dosage | Time Point | Mean Plasma Concentration (ng/mL) | Reference |

| 600 mg p.o. | 4 hours | 1906 | [3][4] |

| 600 mg p.o. | 24 hours | 83 | [3][4] |

Rat Pharmacokinetics (Qualitative)

The pharmacokinetics of this compound in rats have been characterized by low clearance, a short half-life, a low volume of distribution, and moderate apparent oral bioavailability.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

P-selectin/PSGL-1 Binding Assay (Biacore)

dot

Caption: Workflow for the Biacore-based P-selectin/PSGL-1 binding assay.

Protocol:

-

Immobilization: Human P-selectin glycoprotein ligand-1 (PSGL-1) is immobilized on a sensor chip surface.

-

Analyte Preparation: A solution of soluble human P-selectin is prepared.

-

Inhibitor Preparation: Serial dilutions of this compound are prepared.

-

Binding and Inhibition: Soluble P-selectin, either alone or in the presence of varying concentrations of this compound, is injected over the PSGL-1-coated surface.

-

Data Acquisition: The binding interaction is monitored in real-time by measuring the change in surface plasmon resonance units (RU).

-

Data Analysis: The percentage of inhibition of P-selectin binding is calculated for each concentration of this compound. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

Cell-Based Leukocyte Adhesion Assay

dot

Caption: Workflow for the cell-based leukocyte adhesion assay.

Protocol:

-

Plate Coating: Microplate wells are coated with soluble P-selectin-Ig fusion protein.

-

Cell Culture: HL-60 cells, a human promyelocytic leukemia cell line that expresses PSGL-1, are cultured and prepared for the assay.

-

Treatment: HL-60 cells are added to the P-selectin-coated wells in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated to allow for cell adhesion to the P-selectin-coated surface.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Quantification: The number of adherent cells is quantified, typically using a fluorescence-based method after labeling the cells.

-

Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound.

In Vivo Surgical Inflammation Model (Rat Cremaster Muscle)

dot

Caption: Workflow for the in vivo surgical inflammation model.

Protocol:

-

Drug Administration: this compound is administered orally to rats at the desired dose.

-

Surgical Preparation: After a specified time for drug absorption, the rat is anesthetized, and the cremaster muscle is surgically exteriorized for microscopic observation.

-

Intravital Microscopy: The exteriorized cremaster muscle is observed under a microscope, and postcapillary venules are identified. Surgical trauma typically induces an inflammatory response.

-

Data Acquisition: Video recordings of the microcirculation are captured to observe leukocyte rolling and adhesion.

-

Data Analysis: The number of rolling leukocytes passing a defined point in a venule per unit of time is counted and compared between this compound-treated and vehicle-treated animals.

Conclusion

This compound is a potent and orally bioavailable small-molecule inhibitor of the P-selectin/PSGL-1 interaction. Its demonstrated efficacy in preclinical models of inflammation and thrombosis underscores its potential as a therapeutic agent for a range of cardiovascular and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and other P-selectin antagonists.

References

- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Characterization of Psi-697, a P-Selectin Inhibitor

For Research Use Only.

Abstract

These application notes provide a detailed protocol for the in vitro evaluation of Psi-697, a small molecule inhibitor of P-selectin. This compound competitively antagonizes the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), a key interaction in the mediation of leukocyte and platelet adhesion during inflammatory and thrombotic processes.[1] The protocols described herein are intended for researchers, scientists, and drug development professionals engaged in the characterization of P-selectin inhibitors. Included are methodologies for a static cell adhesion assay and a summary of the principles of a surface plasmon resonance (SPR)-based binding assay, both crucial for determining the inhibitory activity of compounds like this compound.

Introduction

P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes on the vascular endothelium, a prerequisite for their subsequent extravasation to sites of inflammation.[1] The interaction between P-selectin and PSGL-1, expressed on the surface of leukocytes, is a well-validated target for therapeutic intervention in various inflammatory and thrombotic diseases. This compound is an orally active small molecule antagonist of P-selectin.[1] This document outlines the in vitro assays to quantify the inhibitory potency of this compound.

Data Presentation

The in vitro inhibitory activity of this compound against the P-selectin/PSGL-1 interaction has been quantified using biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Assay Type | Description | Endpoint | This compound Activity | Reference Compound (Glycyrrhizin) |

| Biacore (SPR) Assay | Measures the direct binding of soluble human P-selectin to immobilized human PSGL-1. | IC₅₀ (50% inhibitory concentration) | 125 µM | 1 mM |

| Static Cell Adhesion Assay | Measures the adhesion of HL-60 cells (expressing PSGL-1) to immobilized soluble P-selectin-Ig fusion protein. | % Inhibition | 66% at 50 µM, 68% at 100 µM | Not Applicable |

Signaling Pathway

The interaction between P-selectin on activated endothelial cells or platelets and PSGL-1 on leukocytes is a critical step in the inflammatory cascade, leading to leukocyte tethering, rolling, and eventual extravasation into tissues. This compound acts by blocking this initial interaction.

This compound Mechanism of Action.

Experimental Protocols

Static Cell Adhesion Assay for P-selectin Inhibition

This assay measures the ability of a compound to inhibit the adhesion of leukocytes (or a cell line expressing PSGL-1) to a surface coated with P-selectin.

Materials:

-

Human promyelocytic leukemia cell line (HL-60)

-

Recombinant human P-selectin-IgG Fc chimera

-

96-well tissue culture plates

-

Assay Buffer: RPMI-1640

-

Blocking Buffer: Assay Buffer with 1% BSA

-

This compound

-

Vehicle control (e.g., DMSO)

-

Calcein-AM (fluorescent dye)

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well plate with 3 µg/ml of P-selectin-Ig in PBS overnight at 4°C.

-

Wash the wells three times with PBS to remove any unbound P-selectin.

-

Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

Wash the wells three times with Assay Buffer.

-

-

Cell Preparation:

-

Culture HL-60 cells in appropriate media.

-

On the day of the assay, harvest the cells and wash them with Assay Buffer.

-

Resuspend the cells in Assay Buffer at a concentration of 2 x 10⁶ cells/ml.

-

Label the cells by incubating with Calcein-AM according to the manufacturer's protocol. This will allow for fluorescent quantification of adherent cells.

-

Wash the cells to remove excess dye and resuspend in Assay Buffer.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a vehicle control.

-

Add the diluted this compound or vehicle to the P-selectin coated wells.

-

Add the Calcein-AM labeled HL-60 cells to the wells.

-

Incubate the plate for 30-60 minutes at 37°C under static conditions.

-

-

Quantification:

-

Gently wash the wells with Assay Buffer to remove non-adherent cells. Repeat this step 2-3 times.

-

Add lysis buffer to each well to lyse the adherent cells and release the fluorescent dye.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.

-

-

Data Analysis:

-

Calculate the percentage of cell adhesion for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

-

Surface Plasmon Resonance (SPR) Assay for P-selectin/PSGL-1 Binding

This assay provides real-time, label-free analysis of the binding between P-selectin and PSGL-1 and the inhibitory effect of compounds.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. In this assay, PSGL-1 is immobilized on the sensor chip. A solution containing P-selectin is then flowed over the surface. The binding of P-selectin to PSGL-1 causes an increase in the SPR signal. The assay can be run in an inhibition format where P-selectin is pre-incubated with various concentrations of this compound before being flowed over the PSGL-1 surface. A reduction in the SPR signal indicates inhibition of the binding interaction.

General Workflow:

-

Immobilization: Covalently immobilize recombinant human PSGL-1 onto a sensor chip surface using standard amine coupling chemistry.

-

Binding Analysis:

-

Inject a solution of soluble human P-selectin over the PSGL-1 and reference flow cells to measure the baseline binding response.

-

Regenerate the sensor surface to remove the bound P-selectin.

-

-

Inhibition Assay:

-

Pre-incubate a constant concentration of P-selectin with a range of concentrations of this compound.

-

Inject the P-selectin/Psi-697 mixtures over the PSGL-1 surface.

-

Measure the binding response for each concentration of the inhibitor.

-

-

Data Analysis:

-

The response units (RU) are proportional to the amount of P-selectin bound to the immobilized PSGL-1.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control (P-selectin alone).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for an in vitro inhibition assay for this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate P-selectin Inhibition by Psi-697

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of Psi-697, a small molecule antagonist of P-selectin. The included methodologies are essential for preclinical assessment and mechanistic studies of P-selectin inhibitors in the context of drug development for inflammatory and thrombotic diseases.

Introduction to P-selectin and this compound

P-selectin (CD62P) is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key step in the inflammatory cascade and thrombus formation. The primary ligand for P-selectin on leukocytes is P-selectin Glycoprotein Ligand-1 (PSGL-1). The interaction between P-selectin and PSGL-1 initiates a signaling cascade that leads to leukocyte activation, firm adhesion, and extravasation.

This compound is a novel, orally active small-molecule antagonist of P-selectin. It has been developed to disrupt the P-selectin/PSGL-1 interaction and thereby reduce the inflammatory response and thrombosis. In vitro and in vivo studies have demonstrated its potential in various models of vascular inflammation and thrombosis.[1] This document outlines key cell-based assays to quantify the inhibitory efficacy of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro and in vivo inhibitory activities of this compound.

| Assay Type | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| P-selectin/PSGL-1 Binding Assay | Biacore (in vitro) | 50-125 µM | 50% inhibition of human P-selectin binding to human PSGL-1 (IC50) | [1] |

| Static Cell Adhesion Assay | HL-60 cells on immobilized human P-selectin (in vitro) | 50 µM | 66% inhibition of cell binding | [2] |

| 100 µM | 68% inhibition of cell binding | [2] | ||

| Leukocyte Rolling Assay | Exteriorized rat cremaster venules (in vivo) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [1] |

| Venous Thrombosis Model | Rat model | 100 mg/kg p.o. | 18% reduction in thrombus weight | [1] |

| Carotid Injury Model | Rat model | 15 mg/kg p.o. (daily for 13 days) | 25.7% decrease in intima/media ratio | [1] |

| 30 mg/kg p.o. (daily for 13 days) | 40.2% decrease in intima/media ratio | [1][3] | ||

| Platelet-Monocyte Aggregate Formation | Human smokers (in vivo) | 600 mg p.o. | No significant inhibition of basal or stimulated platelet-monocyte aggregates | [4] |

Signaling Pathways and Experimental Workflow

P-selectin Signaling Pathway

The binding of P-selectin on activated endothelial cells or platelets to PSGL-1 on leukocytes initiates a signaling cascade within the leukocyte, leading to integrin activation and firm adhesion.

References

- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Psi-697 for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo evaluation of Psi-697, a potent and orally bioavailable small-molecule inhibitor of P-selectin. The following sections detail its mechanism of action, pharmacokinetic profile in rodents, and established protocols for assessing its efficacy in preclinical models of vascular inflammation and thrombosis.

Mechanism of Action

This compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid, functions as a P-selectin antagonist. P-selectin is a cell adhesion molecule expressed on the surface of activated endothelial cells and platelets. It plays a critical role in the initial tethering and rolling of leukocytes and platelets on the vascular endothelium, a key process in inflammation and thrombosis. By inhibiting the interaction between P-selectin and its primary ligand, P-selectin glycoprotein ligand-1 (PSGL-1), this compound effectively reduces leukocyte adhesion and infiltration, as well as platelet aggregation, thereby mitigating vascular inflammation and thrombus formation.[1]

Caption: Mechanism of action of this compound as a P-selectin inhibitor.

Pharmacokinetics in Rats

This compound exhibits favorable pharmacokinetic properties in rats, characterized by low clearance, a short half-life, a low volume of distribution, and moderate oral bioavailability.[1] This profile supports its use in oral dosing regimens for in vivo studies.

Quantitative In Vivo Efficacy Data

The following tables summarize the reported efficacy of this compound in various rat models of vascular disease.

Table 1: Efficacy of this compound in a Rat Model of Surgical Inflammation

| Dosage (p.o.) | Endpoint | Result | Significance |

| 50 mg/kg | Reduction in rolling leukocytes | 39% | P < 0.05 |

| Data from a study using exteriorized rat cremaster venules.[1] |

Table 2: Efficacy of this compound in a Rat Model of Venous Thrombosis

| Dosage (p.o.) | Endpoint | Result | Significance |

| 100 mg/kg | Reduction in thrombus weight | 18% | P < 0.05 |

| This effect was achieved without prolonging bleeding time.[1] |

Table 3: Efficacy of this compound in a Rat Model of Carotid Artery Injury

| Dosage (p.o., daily for 13 days) | Endpoint | Result | Significance |

| 15 mg/kg | Decrease in intima/media ratio | 25.7% | P = 0.002 |

| 30 mg/kg | Decrease in intima/media ratio | 40.2% | P = 0.025 |

| This compound was administered 1 hour before arterial injury and daily thereafter.[1] |

Table 4: Effects of this compound on Vein Wall Injury in a Rat Stenosis Model of Venous Thrombosis

| Dosage (p.o., daily for 7 days) | Endpoint | Result |

| 30 mg/kg | Vein wall stiffness | Significantly decreased vs. control |

| 30 mg/kg | Intimal thickness score | Significantly decreased vs. control |

| 30 mg/kg | Vein wall IL-13 levels | Significantly decreased vs. control |

| 30 mg/kg | Vein wall MCP-1 levels | Significantly reduced vs. control |

| 30 mg/kg | Vein wall PDGF-BB levels | Significantly decreased |

| Treatment was initiated 2 days after thrombosis induction.[2] |

Experimental Protocols

The following are detailed protocols for preparing and administering this compound in rodent models based on published studies.

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in rats.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Mortar and pestle or homogenizer

-

Weighing scale

-

Graduated cylinder or volumetric flask

-

Stir plate and stir bar

-

Oral gavage needles (appropriate size for the animal model)

-

Syringes

Procedure:

-

Calculate the required amount of this compound and vehicle. Based on the desired dose (e.g., 15, 30, 50, or 100 mg/kg) and the average weight of the animals, calculate the total amount of this compound needed. The volume to be administered is typically between 1-10 mL/kg, depending on the animal model and institutional guidelines.

-

Weigh the this compound powder accurately.

-

Prepare the vehicle solution. If using 0.5% methylcellulose, dissolve the appropriate amount in sterile water.

-

Suspend the this compound. Gradually add the this compound powder to the vehicle while continuously stirring or triturating with a mortar and pestle to ensure a uniform suspension. A homogenizer can also be used for larger volumes.

-

Verify the final concentration. The final concentration should be such that the desired dose is delivered in the chosen administration volume.

-

Store the suspension appropriately. Store the suspension at 4°C and protect it from light. It is recommended to prepare the suspension fresh daily or to determine its stability under storage conditions.

-

Administer via oral gavage. Prior to administration, ensure the suspension is well-mixed. Use a properly sized gavage needle to administer the calculated volume directly into the stomach of the animal.

Protocol 2: In Vivo Vascular Inflammation Model (Rat Cremaster Venule)

This protocol outlines the procedure to assess the anti-inflammatory effects of this compound on leukocyte rolling.

Caption: Experimental workflow for the rat cremaster venule inflammation model.

Procedure:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administer this compound (50 mg/kg) or vehicle orally 1 hour prior to the surgical procedure.[1]

-

Surgical Preparation: Anesthetize the rat and surgically exteriorize the cremaster muscle for visualization of the microvasculature.

-

Intravital Microscopy: Mount the prepared tissue on a microscope stage and observe the post-capillary venules.

-

Data Acquisition: Record video footage of the venules for a defined period.

-

Analysis: Quantify the number of rolling leukocytes per minute in the observed venules.

-

Comparison: Compare the leukocyte rolling in the this compound-treated group to the vehicle-treated control group.

Protocol 3: In Vivo Venous Thrombosis Model (Rat IVC Ligation)

This protocol describes the induction and assessment of venous thrombosis and the effect of this compound.

Caption: Experimental workflow for the rat venous thrombosis model.

Procedure:

-

Animal Model: Male Sprague-Dawley rats.

-

Thrombosis Induction: Anesthetize the rat and induce thrombosis in the inferior vena cava (IVC) through stenosis or complete ligation.[2]

-

Treatment Regimen:

-

Endpoint: At the end of the study period, euthanize the animals.

-

Analysis:

-

Carefully excise the IVC segment containing the thrombus.

-

Separate the thrombus from the vein wall and weigh it.

-

The vein wall can be processed for histological analysis (intimal thickness) and measurement of inflammatory mediators (e.g., IL-13, MCP-1) by ELISA.[2]

-

-

Comparison: Compare the outcomes in the this compound-treated group to the vehicle-treated control group.

Protocol 4: In Vivo Carotid Artery Injury Model (Rat Balloon Injury)

This protocol is for evaluating the effect of this compound on neointimal formation following arterial injury.

Procedure:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Administer this compound (15 or 30 mg/kg) or vehicle orally 1 hour before the injury procedure and then once daily for 13 days.[1]

-

Arterial Injury: Anesthetize the rat and induce an endothelial injury in the common carotid artery using a balloon catheter.

-

Post-operative Care: Provide appropriate post-operative care and continue the daily dosing regimen.

-

Endpoint: On day 14, euthanize the animals and perfuse-fix the carotid arteries.

-

Histological Analysis: Excise the injured artery segment, process it for histology, and stain cross-sections (e.g., with hematoxylin and eosin).

-

Morphometric Analysis: Measure the areas of the intima and media of the artery to calculate the intima/media ratio.

-

Comparison: Compare the intima/media ratios between the this compound-treated groups and the vehicle-treated control group.

References

- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Rat Cremaster Venule Model for Evaluating the Anti-Inflammatory Effects of Psi-697

For Researchers, Scientists, and Drug Development Professionals

Introduction

The inflammatory cascade is a complex biological process involving the recruitment of leukocytes from the bloodstream to sites of tissue injury or infection. A critical initial step in this process is the tethering and rolling of leukocytes along the endothelial lining of postcapillary venules, a process primarily mediated by the selectin family of adhesion molecules. P-selectin, expressed on the surface of activated endothelial cells and platelets, plays a pivotal role by interacting with its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes.[1] This interaction facilitates the initial capture and subsequent rolling of leukocytes, which are prerequisites for their firm adhesion and transmigration into the inflamed tissue.

Psi-697 is a small molecule inhibitor of P-selectin that has shown promise as an anti-inflammatory agent. By blocking the interaction between P-selectin and PSGL-1, this compound is expected to reduce leukocyte recruitment and thereby ameliorate inflammation. The rat cremaster muscle intravital microscopy model is a well-established and powerful tool for the in vivo visualization and quantification of leukocyte-endothelial interactions in real-time.[2][3] This model allows for the direct observation of leukocyte rolling, adhesion, and transmigration in the microcirculation, making it an ideal platform to investigate the anti-inflammatory effects of compounds like this compound.

These application notes provide a detailed protocol for utilizing the rat cremaster venule model to assess the efficacy of this compound in inhibiting leukocyte recruitment.

Data Presentation

The anti-inflammatory effects of this compound in the rat cremaster venule model can be quantified by measuring its impact on key stages of the leukocyte adhesion cascade. The following table summarizes the expected quantitative data based on available literature.

| Parameter | Vehicle Control (Mean ± SEM) | This compound (30 mg/kg p.o.) (Mean ± SEM) | This compound (50 mg/kg p.o.) (Mean ± SEM) | Percentage Inhibition |

| Leukocyte Rolling Flux (leukocytes/min) | Baseline | 26 ± 1.3% reduction | 39 ± 1.7% reduction[4] | 26-39% |

| Leukocyte Adhesion (adherent cells/100 µm venule) | To be determined | Data not available | Data not available | Expected to decrease |

| Leukocyte Transmigration (extravasated cells/field) | To be determined | Data not available | Data not available | Expected to decrease |

Experimental Protocols

I. Rat Cremaster Muscle Preparation for Intravital Microscopy

This protocol details the surgical preparation of the rat cremaster muscle for the observation of microvascular events.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical board with a transparent pedestal

-

Intravital microscope with a water-immersion objective

-

Physiological salt solution (PSS), warmed to 37°C

-

Surgical instruments (forceps, scissors, sutures)

-

Cannulation supplies (PE-50 tubing)

-

Animal temperature control system

Procedure:

-

Anesthesia and Animal Preparation:

-

Anesthetize the rat via intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Place the animal in a supine position on the surgical board and maintain body temperature at 37°C using a heating pad.

-

If systemic drug delivery is required, cannulate the jugular vein for intravenous administration. For blood pressure monitoring, the carotid artery can be cannulated.

-

-

Surgical Exposure of the Cremaster Muscle:

-

Make a midline incision in the scrotum to expose the testis.

-

Carefully dissect the cremaster muscle, which encases the testis, from the surrounding scrotal tissue.

-

Make a longitudinal incision through the cremaster muscle, avoiding the main blood vessels.

-

Gently separate the testis and epididymis from the underlying cremaster muscle and move them to the side.

-

-

Mounting the Preparation:

-

Spread the cremaster muscle over the transparent pedestal on the surgical board.

-

Secure the edges of the muscle to the pedestal using 5-0 sutures, ensuring the tissue is flat and under slight tension to allow for clear visualization of the microvasculature.

-

Continuously superfuse the exposed tissue with warmed and gassed (95% N₂, 5% CO₂) PSS to maintain tissue viability.

-

II. Intravital Microscopy and Quantification of Leukocyte-Endothelial Interactions

This protocol describes the procedure for observing and quantifying the effects of this compound on leukocyte behavior.

Procedure:

-

Microscope Setup and Vessel Selection:

-

Position the surgical board on the stage of the intravital microscope.

-

Using a low-power objective, locate a suitable postcapillary venule (25-40 µm in diameter) for observation.

-

Switch to a high-power water-immersion objective for detailed visualization.

-

-

Drug Administration:

-

Administer this compound (e.g., 30 or 50 mg/kg) or vehicle control orally (p.o.) one hour prior to the observation period.[4]

-

-

Data Acquisition:

-

Allow the preparation to stabilize for at least 30 minutes after surgery and drug administration.

-

Record video footage of the selected venule for a defined period (e.g., 5-10 minutes) for offline analysis.

-

-

Quantification:

-

Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined point in the venule per minute.

-

Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a 100 µm segment of the venule.

-

Leukocyte Transmigration: Count the number of leukocytes that have migrated out of the venule into the surrounding tissue within the field of view.

-

Visualizations

Signaling Pathway of P-selectin Mediated Leukocyte Recruitment

Caption: P-selectin signaling cascade in leukocyte recruitment and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

References

Application Notes and Protocols: Carotid Artery Injury Model with Psi-697 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Psi-697 in a rat model of carotid artery injury, a valuable tool for studying vascular restenosis and developing novel therapeutic interventions. The protocols outlined below detail the surgical procedure for inducing carotid artery injury and the subsequent treatment regimen with this compound.

Introduction

Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty or stenting, remains a significant clinical challenge. A key contributor to restenosis is neointimal hyperplasia, a process characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs) and the deposition of extracellular matrix.[1][2][3] Animal models of arterial injury are crucial for understanding the pathophysiology of neointimal hyperplasia and for evaluating the efficacy of potential therapeutic agents.[4][5][6]

The rat carotid artery balloon injury model is a widely used and well-characterized preclinical model that mimics key aspects of human restenosis.[4][7][8] This model involves inducing a controlled injury to the carotid artery, which triggers a healing response that leads to the formation of a neointima.

This compound is a novel small-molecule inhibitor of P-selectin, an adhesion molecule that plays a critical role in the initial inflammatory response to vascular injury by mediating the rolling and adhesion of leukocytes and platelets to the activated endothelium.[9][10] By blocking P-selectin, this compound has the potential to attenuate the inflammatory cascade that contributes to the development of neointimal hyperplasia.

While this compound directly targets P-selectin, it is also important to understand the downstream signaling pathways involved in VSMC proliferation. Protein Kinase C (PKC) is a family of enzymes that are key regulators of VSMC proliferation and migration, and thus play a significant role in the pathogenesis of intimal hyperplasia.[11][12][13] Different PKC isozymes can have opposing effects on VSMC proliferation.[14]

Key Experimental Protocols

Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure for inducing endothelial denudation and vessel wall injury in the rat common carotid artery.[4][7]

Materials:

-

Male Sprague-Dawley rats (350-450g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, vessel clamps)

-

2F Fogarty balloon catheter

-

Heparinized saline

-

Sutures

Procedure:

-

Anesthetize the rat and place it in a supine position.

-

Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Carefully dissect the CCA from the surrounding tissues and vagus nerve.

-

Place temporary ligatures around the proximal CCA and the ICA. Ligate the distal ECA.

-

Make a small arteriotomy in the ECA.

-

Introduce the 2F balloon catheter through the arteriotomy into the CCA.

-

Inflate the balloon with saline and pass it through the CCA three times to denude the endothelium.

-

Remove the catheter and ligate the ECA proximal to the arteriotomy.

-

Remove the temporary ligatures to restore blood flow.

-

Close the incision in layers.

This compound Administration

This protocol outlines the oral administration of this compound to rats following carotid artery injury.[9]

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Oral gavage needles

Procedure:

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Administer this compound or vehicle to the rats via oral gavage.

-

In a typical study, the first dose is administered 1 hour before the carotid artery injury surgery.[9]

-

Continue daily administration for the duration of the study (e.g., 14 days).

Histological Analysis and Morphometry

This protocol describes the methods for assessing the extent of neointimal hyperplasia.[7]

Materials:

-

Formalin

-

Paraffin

-

Microtome

-

Stains (e.g., Hematoxylin and Eosin, Verhoeff-Van Gieson)

-

Microscope with imaging software

Procedure:

-

At the end of the study period, euthanize the rats and perfuse-fix the carotid arteries with formalin.

-

Excise the injured and contralateral control arteries and embed them in paraffin.

-

Cut cross-sections of the arteries and stain them.

-

Capture images of the stained sections and perform morphometric analysis to measure the areas of the lumen, intima, and media.

-

Calculate the intima-to-media (I/M) ratio as a primary endpoint.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the intima/media ratio in a rat carotid artery injury model.[9]

| Treatment Group | Dose (mg/kg/day, p.o.) | Intima/Media (I/M) Ratio | Percent Inhibition of I/M Ratio |

| Vehicle Control | - | 0.82 ± 0.11 | - |

| This compound | 15 | 0.61 ± 0.07 | 25.7% |

| This compound | 30 | 0.49 ± 0.08 | 40.2% |

*p < 0.05 compared to vehicle control

Signaling Pathways and Experimental Workflow

Caption: This diagram illustrates the proposed mechanism of action for this compound in the context of carotid artery injury.

Caption: This diagram outlines the experimental workflow for evaluating this compound in a rat carotid artery injury model.

Caption: This diagram illustrates the central role of Protein Kinase C (PKC) in vascular smooth muscle cell proliferation, a key process in neointimal hyperplasia.

References

- 1. Therapeutic strategies to combat neointimal hyperplasia in vascular grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prevention of neointimal hyperplasia after coronary artery bypass graft via local delivery of sirolimus and rosuvastatin: network pharmacology and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehc-vd.ch [ehc-vd.ch]

- 4. Rat carotid artery balloon injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Models of Arteriosclerosis: From Arterial Injuries to Vascular Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly reproducible rat arterial injury model of neointimal hyperplasia | PLOS One [journals.plos.org]

- 7. Experimental Rat and Mouse Carotid Artery Surgery: Injury & Remodeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Rat Carotid Balloon Injury Model to Test Anti-vascular Remodeling Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 11. Differential effects of protein kinase C on human vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein kinase C-delta regulates migration and proliferation of vascular smooth muscle cells through the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The roles of protein kinase C beta I and beta II in vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of Platelet-Monocyte Aggregates with the P-selectin Inhibitor Psi-697

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet-monocyte aggregates (PMAs) are key cellular players in the interplay between thrombosis and inflammation, a field often termed "thromboinflammation."[1][2] The formation of these aggregates is a sensitive marker of platelet activation and is implicated in the pathogenesis of various cardiovascular and inflammatory diseases, including acute coronary syndromes, atherosclerosis, and sepsis.[1][2][3] The primary molecular interaction driving the formation of PMAs is the binding of P-selectin (CD62P), expressed on the surface of activated platelets, to its counter-receptor, P-selectin glycoprotein ligand-1 (PSGL-1), which is constitutively expressed on the surface of monocytes.[2][3] This interaction initiates the tethering and adhesion of monocytes to platelets, a process further stabilized by other receptor-ligand pairs.[2][3]

Given the central role of the P-selectin/PSGL-1 axis, pharmacological inhibition of this pathway is a promising therapeutic strategy to mitigate thromboinflammatory conditions. Psi-697 is a novel, orally available small-molecule antagonist of P-selectin.[4][5] These application notes provide a detailed protocol for the quantification of platelet-monocyte aggregates in human whole blood using flow cytometry and describe the application of this compound in this assay as a P-selectin inhibitor.

Mechanism of Platelet-Monocyte Aggregate Formation and Inhibition by this compound

Platelet activation, triggered by various stimuli such as thrombin or ADP, leads to the rapid translocation of P-selectin from intracellular α-granules to the platelet surface.[2][5] This exposed P-selectin then binds to PSGL-1 on monocytes, initiating the formation of PMAs.[2][3] This initial binding is reinforced by other interactions, such as the binding of platelet CD40L to monocyte CD40 and platelet GPIb to monocyte Mac-1.[2] The formation of PMAs can lead to monocyte activation, inducing the expression of tissue factor and the release of pro-inflammatory cytokines, thereby propagating a prothrombotic and pro-inflammatory state.[6][7]

This compound is designed to inhibit the binding of P-selectin to PSGL-1, thereby preventing the initial step of PMA formation.[4][8] In vitro studies have demonstrated that this compound can dose-dependently inhibit the interaction between human P-selectin and human PSGL-1.[4]

References

- 1. Platelet-monocyte aggregates: molecular mediators of thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Platelet-monocyte aggregates: molecular mediators of thromboinflammation [frontiersin.org]

- 3. PLATELET–MONOCYTE AGGREGATES: UNDERSTANDING MECHANISMS AND FUNCTIONS IN SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Platelet activation and platelet-monocyte aggregate formation trigger tissue factor expression in patients with severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Inducing Thrombosis in a Rat Stenosis Model for Psi-697 Evaluation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for inducing thrombosis in a rat carotid artery stenosis model using ferric chloride and for the subsequent evaluation of the novel P-selectin inhibitor, Psi-697. The protocols outlined below are designed to ensure reproducibility and accuracy in assessing the anti-thrombotic efficacy of this compound.

Introduction

The ferric chloride-induced thrombosis model in rats is a widely used and reliable method for studying arterial thrombosis and evaluating the efficacy of novel antithrombotic agents. This model mimics the endothelial injury that often initiates thrombus formation in clinical settings. This compound is a small molecule inhibitor of P-selectin, a cell adhesion molecule that plays a crucial role in the initial steps of thrombus formation by mediating the interaction between platelets, leukocytes, and the activated endothelium. These protocols detail the procedures for inducing thrombosis, administering this compound, and quantifying its therapeutic effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in rat thrombosis models.

Table 1: Effect of this compound on Thrombus Weight in a Rat Venous Thrombosis Model

| Treatment Group | Dose | Route of Administration | Thrombus Weight Reduction (%) | p-value |

| Vehicle Control | - | p.o. | 0 | - |

| This compound | 100 mg/kg | p.o. | 18 | < 0.05 |

Table 2: Effect of this compound on Intima/Media Ratio in a Rat Carotid Artery Injury Model

| Treatment Group | Dose | Route of Administration | Decrease in Intima/Media Ratio (%) | p-value |

| Vehicle Control | - | p.o. | 0 | - |

| This compound | 15 mg/kg | p.o. | 25.7 | = 0.002 |

| This compound | 30 mg/kg | p.o. | 40.2 | = 0.025 |

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Protocol

This protocol describes the surgical procedure for inducing thrombosis in the rat common carotid artery using ferric chloride.

Materials:

-

Male Sprague-Dawley rats (350-450 g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Heating pad

-

Surgical instruments (scissors, forceps, vessel clamps)

-

Dissecting microscope

-

Ferric chloride (FeCl₃) solution (50% in sterile water)

-

Filter paper (1x2 mm strips)

-

Sterile saline

-

Sutures

Procedure:

-

Animal Preparation:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

-

Place the rat in a supine position on a heating pad to maintain body temperature.

-

Shave the ventral neck area and disinfect the surgical site with an antiseptic solution.

-

-

Surgical Procedure:

-

Make a midline cervical incision to expose the underlying muscles.

-

Carefully dissect the tissues to isolate the left common carotid artery, taking care to avoid damage to the vagus nerve.

-

Place loose sutures proximally and distally to the intended injury site for temporary occlusion if necessary.

-

Place a small piece of plastic or foil beneath the isolated artery to protect the surrounding tissues.

-

-

Thrombosis Induction:

-

Soak a 1x2 mm strip of filter paper in a 50% ferric chloride solution.

-

Carefully apply the saturated filter paper to the adventitial surface of the common carotid artery for 10 minutes.[1]

-

After 10 minutes, remove the filter paper and rinse the artery and surrounding area with sterile saline to remove residual ferric chloride.

-

-

Post-Procedure:

-

Remove the protective plastic/foil.

-

Confirm thrombus formation by observing a visible thrombus and cessation of blood flow. Blood flow can be monitored using a Doppler flow probe.

-

Close the incision in layers using appropriate sutures.

-

Administer post-operative analgesics as required and monitor the animal during recovery.

-

This compound Administration Protocol

This protocol outlines the administration of this compound for the evaluation of its anti-thrombotic effects.

Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg/kg, 30 mg/kg, or 100 mg/kg).

-

-

Administration:

-

Administer the this compound suspension or vehicle control to the rats via oral gavage.

-

The timing of administration should be consistent with the study design. For prophylactic evaluation, this compound is typically administered 1 hour before the induction of thrombosis. For therapeutic evaluation, administration would occur after thrombus formation.

-

Assessment of Thrombosis

3.3.1. Thrombus Weight Measurement

-

At the designated experimental endpoint, euthanize the rat.

-

Re-expose the carotid artery and carefully excise the thrombosed segment.

-

Gently remove any adherent connective tissue.

-

The thrombus can be weighed together with the vessel segment or carefully dissected from the vessel lumen for direct weight measurement.[2]

-

Record the wet weight of the thrombus.

3.3.2. Histological Analysis

-

Fix the excised carotid artery segment in 10% neutral buffered formalin for 24 hours.

-

Process the tissue and embed in paraffin.

-

Cut 5 µm thick cross-sections of the artery.

-

Stain the sections with Hematoxylin and Eosin (H&E) to visualize the vessel structure, thrombus morphology, and cellular components.[3][4][5]

-

Other stains, such as Masson's trichrome, can be used to assess collagen deposition and fibrosis in the vessel wall.[4]

-

Analyze the stained sections under a light microscope to assess the intima/media ratio and the extent of vessel occlusion.

Visualizations

Caption: Experimental workflow for evaluating this compound in a rat thrombosis model.

Caption: P-selectin signaling pathway in thrombosis and the inhibitory action of this compound.

References

Application Notes and Protocols for the Baboon Model of Venous Thrombosis and the P-selectin Inhibitor, Psi-697

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the baboon model of venous thrombosis and the application of Psi-697, a small molecule inhibitor of P-selectin, in this preclinical setting. The protocols are intended to guide researchers in the establishment and utilization of this model for the evaluation of novel anti-thrombotic and anti-inflammatory therapies.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a major global health concern. The development of effective and safe therapies requires robust preclinical models that accurately recapitulate the pathophysiology of human VTE. The baboon model of venous thrombosis offers a valuable platform for such investigations due to the close physiological and hematological similarities between baboons and humans.

This compound is an orally bioavailable small molecule that selectively inhibits P-selectin, a cell adhesion molecule expressed on activated platelets and endothelial cells. P-selectin plays a critical role in the initial steps of thrombus formation by mediating the recruitment of leukocytes and platelets to the site of vascular injury. By blocking P-selectin, this compound represents a targeted therapeutic approach to prevent and treat venous thrombosis with a potentially lower risk of bleeding compared to traditional anticoagulants.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Species | Model | This compound Concentration/Dose | Observed Effect | Reference |

| P-selectin/PSGL-1 Binding Inhibition (IC50) | Human | Biacore and cell-based assays | 50-125 µM | 50% inhibition of binding | [1] |

| Leukocyte Rolling Reduction | Rat | Surgical inflammation (cremaster venules) | 50 mg/kg p.o. | 39% reduction in rolling leukocytes | [1] |

| Thrombus Weight Reduction | Rat | Venous thrombosis model | 100 mg/kg p.o. | 18% reduction in thrombus weight | [1] |

| Intima/Media Ratio Reduction | Rat | Carotid artery injury model | 15-30 mg/kg p.o. (daily for 13 days) | 25.7% to 40.2% dose-dependent decrease | [1] |

| Vein Wall Stiffness Reduction | Rat | Venous thrombosis (stenosis) model | 30 mg/kg p.o. (daily) | Significant decrease compared to control | [2] |

| Intimal Thickness Reduction | Rat | Venous thrombosis (stenosis) model | 30 mg/kg p.o. (daily) | Significant decrease compared to control | [2] |

| Platelet-Monocyte Aggregate Formation | Human | Healthy smokers (in vivo) | 600 mg p.o. (single dose) | No significant inhibition | [3][4] |

| Vein Lumen Opening | Baboon | Iliac vein thrombosis model | 30 mg/kg p.o. (daily) | >80% vein lumen opening over time | [5] |

| Vein Wall Inflammation | Baboon | Iliac vein thrombosis model | 30 mg/kg p.o. (daily) | Significantly decreased inflammation (MRV) | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Clearance | Low |

| Half-life | Short |

| Volume of Distribution | Low |

| Apparent Oral Bioavailability | Moderate |

| Source: Characterization of the novel P-selectin inhibitor this compound in vitro and in rodent models of vascular inflammation and thrombosis.[1] |

Experimental Protocols

Baboon Model of Iliac Vein Venous Thrombosis

This protocol describes the induction of deep vein thrombosis in the iliac vein of a baboon, a model that has been instrumental in studying thrombogenesis and evaluating novel therapeutics.[6][7]

Materials:

-

Adolescent baboons (Papio anubis or Papio ursinus)

-

Anesthetic agents (e.g., ketamine, isoflurane)

-

Surgical instruments for vascular access

-

Balloon embolectomy catheters

-

Fluoroscopy equipment

-

Contrast agent for venography

-

Duplex ultrasound equipment

-

Suture materials

Procedure:

-

Anesthesia and Preparation: Anesthetize the baboon and place it in a supine position. Aseptically prepare the surgical sites (e.g., neck for jugular access, groin for femoral access).

-

Vascular Access: Gain percutaneous or surgical access to the internal jugular vein and the femoral vein.

-

Baseline Imaging: Perform baseline contrast venography and duplex ultrasound of the iliac veins to document vessel patency and anatomy.[7]

-

Thrombus Induction:

-

Under fluoroscopic guidance, advance a balloon catheter via the internal jugular vein into the inferior vena cava and position it just below the iliac bifurcation.

-

Advance a second balloon catheter via the femoral vein to the proximal aspect of the iliac vein.

-

Inflate both balloons to occlude a segment of the iliac vein, inducing stasis.

-

Maintain balloon occlusion for a defined period (e.g., 6 hours) to allow for thrombus formation.[7]

-

-

Confirmation of Thrombosis: After the occlusion period, deflate and remove the balloon catheters. Confirm the presence of an occlusive thrombus using duplex ultrasound and/or venography.

-

Post-operative Care and Monitoring: Close the surgical sites and allow the animal to recover from anesthesia. Provide appropriate post-operative analgesia and care.

-

Thrombus Monitoring: Monitor thrombus size, resolution, and vein patency at predetermined time points (e.g., daily, weekly) using duplex ultrasound and/or magnetic resonance venography (MRV).[5][8][9]

Administration of this compound in the Baboon Model

This protocol outlines the administration of the P-selectin inhibitor this compound to baboons in the context of the venous thrombosis model.

Materials:

-

This compound (formulated for oral administration)

-

Vehicle control (placebo)

-

Oral gavage equipment or method for voluntary oral intake

Procedure:

-

Experimental Groups:

-

This compound Group: Baboons receive a daily oral dose of this compound (e.g., 30 mg/kg).[5]

-

Vehicle Control Group: Baboons receive a daily oral dose of the vehicle control.

-

(Optional) Comparator Group: Baboons receive a standard-of-care anticoagulant (e.g., low-molecular-weight heparin).

-

-

Dosing Regimen:

-

Initiate treatment prior to or after thrombus induction, depending on the study design (prophylactic vs. therapeutic). For a therapeutic effect study, treatment can begin after confirmation of thrombosis.

-

Administer this compound or vehicle control orally once daily for the duration of the study (e.g., 6 to 21 days).[5]

-

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: Collect blood samples at specified time points to measure plasma concentrations of this compound and to assess biomarkers of P-selectin inhibition (e.g., soluble P-selectin, platelet-leukocyte aggregates).

-

Efficacy Endpoints: At the end of the study, assess the primary and secondary endpoints, which may include:

-

Thrombus size and resolution (measured by imaging)

-

Vein lumen patency

-

Histological analysis of the vein wall for inflammation and fibrosis

-

Biomarkers of coagulation and inflammation

-

Visualizations

Signaling Pathway of P-selectin in Venous Thrombosis

Caption: P-selectin signaling in venous thrombosis and the inhibitory action of this compound.

Experimental Workflow: this compound in Baboon Venous Thrombosis Model

Caption: Workflow for evaluating this compound in the baboon venous thrombosis model.

References

- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment with an oral small molecule inhibitor of P selectin (this compound) decreases vein wall injury in a rat stenosis model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.ed.ac.uk [research.ed.ac.uk]

- 4. Effect of this compound, a novel P-selectin inhibitor, on platelet-monocyte aggregate formation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Deep venous thrombosis in the baboon: an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A New Way to Treat Proximal Deep Venous Thrombosis using E-Selectin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

Troubleshooting & Optimization

Psi-697 aqueous solubility challenges

Technical Support Center: Psi-697

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing specifically on its aqueous solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound, with the chemical name 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid, is a small molecule antagonist of P-selectin.[1] P-selectin is a cell adhesion molecule found on activated endothelial cells and platelets that plays a key role in vascular inflammation and thrombosis by mediating the initial capture and rolling of leukocytes.[1][2] this compound is investigated for its potential therapeutic effects in atherothrombotic and venous thrombotic diseases.[1]

Q2: What are the known solubility characteristics of this compound?

A: this compound has very limited aqueous solubility. Its maximum solubility in water is reported to be approximately 4.89 μM.[3] However, it demonstrates significantly higher solubility in organic solvents like dimethyl sulfoxide (DMSO), where it can exceed 45.8 mg/mL (124.51 mM).[3] This significant difference necessitates careful planning for experimental design.

Q3: Why is this compound poorly soluble in aqueous solutions?

A: The poor aqueous solubility is characteristic of many new chemical entities and is likely due to the hydrophobic nature of its core structure.[4] Although it contains a carboxylic acid group which can be ionized, the large, fused ring system is hydrophobic, making the molecule as a whole poorly soluble in water at neutral pH.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₁H₁₈ClNO₃ | [3][5] |

| Molecular Weight | 367.83 g/mol | [1][5] |

| Max. Aqueous Solubility | ~4.89 μM | [3] |

| DMSO Solubility | > 45.8 mg/mL (> 124.51 mM) | [3] |

| Melting Point | 203.5 - 208.2°C |[3] |

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q4: My this compound powder will not dissolve in my aqueous buffer (e.g., PBS, Saline). What should I do?

A: Direct dissolution of this compound in aqueous buffers is not recommended due to its low intrinsic solubility.[3] The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent.

-

Recommended Action: Prepare a stock solution in 100% DMSO. A concentration of 10-50 mM is typically achievable.[3] This stock can then be serially diluted into your aqueous experimental medium. See Protocol 1 for a detailed methodology.

Q5: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium or buffer. How can I fix this?

A: This is a common problem known as "crashing out," which occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit.

-

Immediate Troubleshooting Steps:

-

Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

-

Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium or buffer is as low as possible (ideally ≤0.5%, and <0.1% for sensitive cell lines) to avoid solvent toxicity.

-

Increase Mixing: When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.

-

Pre-warm the Medium: Adding the stock solution to a pre-warmed medium (e.g., 37°C) can sometimes help maintain solubility.[6]

-

-

Advanced Formulation Strategies:

-

pH Adjustment: Since this compound has a carboxylic acid group, its solubility is pH-dependent. Increasing the pH of the buffer (making it more alkaline) will deprotonate the acid, forming a more soluble carboxylate salt. This strategy must be compatible with your experimental system's pH constraints.[4]

-

Use of Excipients: For more complex applications like in vivo studies, formulation with surfactants (e.g., Polysorbate 80, Cremophor) or complexing agents (e.g., cyclodextrins) can enhance solubility and stability.[4][7]

-

Q6: How can I visually troubleshoot my solubility issues?

A: Use the following workflow to diagnose and solve common solubility problems.

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a stock solution of this compound for use in most in vitro experiments.

-

Materials:

-

This compound (solid powder)

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or glass vials

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 20 mM stock from 5 mg of this compound, MW 367.83 g/mol , add 679.7 µL of DMSO).

-

Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light and moisture.[3]

-

Protocol 2: Preparation of an Aqueous Suspension for In Vivo Oral Dosing

This protocol is adapted from published rodent studies and is suitable for oral gavage.[8]

-

Materials:

-

This compound (solid powder)

-

Polysorbate 80 (e.g., Tween® 80)

-

Methylcellulose (0.5% w/v) in distilled water

-

Mortar and pestle or homogenizer

-

-

Procedure:

-

Weigh the required amount of this compound.

-

Prepare the vehicle by adding Polysorbate 80 to the 0.5% methylcellulose solution to a final concentration of 2% (v/v).

-

Create a paste by adding a small amount of the vehicle to the this compound powder in a mortar and triturating with the pestle.

-

Gradually add the remaining vehicle while continuously mixing or homogenizing until a uniform suspension is achieved.

-

Prepare this suspension fresh daily and keep it stirring until administration to ensure homogeneity.

-

Mechanism of Action Context

Understanding how this compound works can inform experimental design. The diagram below illustrates its primary mechanism.

References

- 1. Characterization of the novel P-selectin inhibitor this compound [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Buy this compound | 851546-61-7 | >98% [smolecule.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

dissolving Psi-697 in DMSO for experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psi-697, a selective P-selectin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: What is the solubility of this compound in DMSO and aqueous solutions?

A2: this compound has high solubility in DMSO, exceeding 45.8 mg/mL (124.51 mM).[1] However, it has limited aqueous solubility, at approximately 4.89 μM.[1]

Q3: How should I store this compound solutions?

A3: For long-term stability, powdered this compound should be stored at -20°C in a desiccated environment.[1] DMSO stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years. To minimize degradation from moisture, it is advisable to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a small-molecule antagonist of P-selectin. It competitively inhibits the binding of P-selectin to its ligand, P-selectin glycoprotein ligand-1 (PSGL-1), which is a critical step in the tethering and rolling of leukocytes on activated endothelial cells and platelets. This inhibition of P-selectin-mediated cell adhesion underlies its anti-inflammatory and antithrombotic effects.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.

-

Cause: The limited aqueous solubility of this compound can cause it to precipitate when a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium.

-

Solution:

-

Stepwise Dilution: Perform serial dilutions of your DMSO stock in the aqueous medium rather than a single large dilution.

-

Vortexing During Dilution: Add the this compound DMSO stock dropwise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.

-

Warm the Medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can help improve solubility.

-

Lower Final Concentration: If precipitation persists, consider lowering the final concentration of this compound in your experiment.

-

Issue 2: Cellular toxicity observed in my cell culture experiments.

-

Cause: The DMSO solvent, rather than this compound itself, can be toxic to cells at higher concentrations. Most cell lines can tolerate DMSO concentrations up to 0.5%, while primary cells may be more sensitive.

-

Solution:

-

Calculate Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. A concentration of 0.1% is generally considered safe for most cell lines.

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells. This will help you to distinguish between the effects of the compound and the solvent.

-

Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell type and assay.

-

Issue 3: Inconsistent or no effect of this compound in my assay.

-

Cause: This could be due to several factors, including improper storage, degradation of the compound, or sub-optimal experimental conditions.

-

Solution:

-

Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.

-

Confirm P-selectin Expression: Ensure that the cells you are using express P-selectin or that your experimental system is otherwise dependent on P-selectin activity.

-

Optimize Incubation Time: The required incubation time for this compound to exert its effect may vary depending on the assay. Consider performing a time-course experiment to determine the optimal incubation period.

-

Positive Control: If possible, use a known positive control for P-selectin inhibition to validate your assay setup.

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Weight | 367.83 g/mol | [2] |

| Solubility in DMSO | > 45.8 mg/mL (> 124.51 mM) | [1] |

| Aqueous Solubility | ~4.89 μM | [1] |

| IC50 (P-selectin/PSGL-1 Binding) | 50 - 125 μM | [2] |

| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

-

Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: General Cell-Based Assay

-

Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., 0.5%).

-